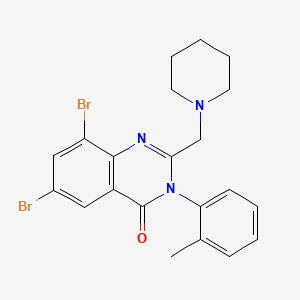
4(3H)-Quinazolinone, 6,8-dibromo-3-(2-methylphenyl)-2-(1-piperidinylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(3H)-Quinazolinone, 6,8-dibromo-3-(2-methylphenyl)-2-(1-piperidinylmethyl)- is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications. This particular compound features bromine substitutions at the 6 and 8 positions, a 2-methylphenyl group at the 3 position, and a piperidinylmethyl group at the 2 position, which may contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 6,8-dibromo-3-(2-methylphenyl)-2-(1-piperidinylmethyl)- typically involves multi-step organic reactions. A common synthetic route may include:
Bromination: Introduction of bromine atoms at the 6 and 8 positions of the quinazolinone core.
Aryl Substitution: Attachment of the 2-methylphenyl group at the 3 position through a nucleophilic aromatic substitution reaction.
Piperidinylmethyl Substitution: Introduction of the piperidinylmethyl group at the 2 position via a Mannich reaction or similar alkylation process.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinylmethyl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions may target the bromine atoms or the quinazolinone core, potentially yielding debrominated or reduced quinazolinone derivatives.
Substitution: The bromine atoms at the 6 and 8 positions can be substituted with various nucleophiles, leading to a wide range of substituted quinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted quinazolinones.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique substitutions make it a valuable intermediate in organic synthesis.
Biology
Biologically, quinazolinone derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties. This compound may be studied for similar activities, potentially leading to new therapeutic agents.
Medicine
In medicine, the compound could be investigated for its potential as a drug candidate. Its structural features may allow it to interact with specific biological targets, making it a promising lead compound in drug discovery.
Industry
Industrially, the compound may be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
作用機序
The mechanism of action of 4(3H)-Quinazolinone, 6,8-dibromo-3-(2-methylphenyl)-2-(1-piperidinylmethyl)- would depend on its specific biological activity. Generally, quinazolinones exert their effects by interacting with enzymes, receptors, or other molecular targets. The bromine substitutions and piperidinylmethyl group may enhance its binding affinity or selectivity for certain targets, influencing its biological activity.
類似化合物との比較
Similar Compounds
4(3H)-Quinazolinone: The parent compound without substitutions.
6,8-Dibromo-4(3H)-Quinazolinone: A simpler derivative with only bromine substitutions.
3-(2-Methylphenyl)-4(3H)-Quinazolinone: A derivative with only the 2-methylphenyl substitution.
Uniqueness
The uniqueness of 4(3H)-Quinazolinone, 6,8-dibromo-3-(2-methylphenyl)-2-(1-piperidinylmethyl)- lies in its combined substitutions, which may confer distinct chemical and biological properties not observed in simpler derivatives. These unique features make it a valuable compound for further research and development.
特性
CAS番号 |
77161-23-0 |
|---|---|
分子式 |
C21H21Br2N3O |
分子量 |
491.2 g/mol |
IUPAC名 |
6,8-dibromo-3-(2-methylphenyl)-2-(piperidin-1-ylmethyl)quinazolin-4-one |
InChI |
InChI=1S/C21H21Br2N3O/c1-14-7-3-4-8-18(14)26-19(13-25-9-5-2-6-10-25)24-20-16(21(26)27)11-15(22)12-17(20)23/h3-4,7-8,11-12H,2,5-6,9-10,13H2,1H3 |
InChIキー |
VXVXMIZQRGGBCW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3Br)Br)CN4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


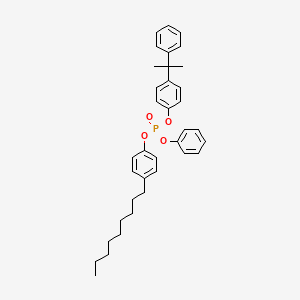
![1,2,5,7-Tetramethyl-1H-benzo[d]imidazole](/img/structure/B13759869.png)

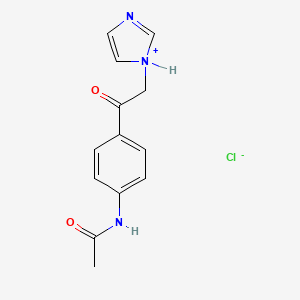

![Naphtho[2,1-B]thiophene-1-OL](/img/structure/B13759919.png)
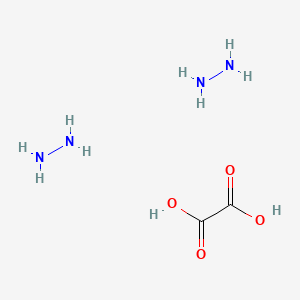

![Acetamide, N-[4-methoxy-3-[(phenylmethyl)amino]phenyl]-](/img/structure/B13759929.png)

![Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B13759957.png)
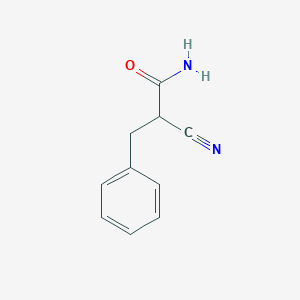

![(6-octadecanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) octadecanoate](/img/structure/B13759969.png)
